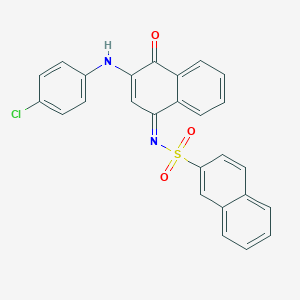
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells.
Wirkmechanismus
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide works by inhibiting the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells. By inhibiting this pathway, N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis, which are both mechanisms by which cancer cells can be killed. In addition, it can inhibit cell migration and invasion, which are important processes in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is that it is a potent and selective inhibitor of the MEK enzyme, which makes it an attractive target for cancer therapy. However, one limitation is that it can be difficult to administer in vivo, due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of interest is in the development of more effective formulations of the drug, which could improve its solubility and bioavailability. In addition, there is interest in exploring the use of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the identification of biomarkers that could be used to predict response to N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide therapy.
Synthesemethoden
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 1,4-naphthoquinone in the presence of a suitable acid catalyst. The resulting intermediate can then be reacted with 2-naphthalenesulfonamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of tumor types. It has been shown to be effective in inhibiting the growth of melanoma, lung cancer, and pancreatic cancer cells, among others. In addition, it has been shown to synergize with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C26H17ClN2O3S |
|---|---|
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
(NZ)-N-[3-(4-chloroanilino)-4-oxonaphthalen-1-ylidene]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C26H17ClN2O3S/c27-19-10-12-20(13-11-19)28-25-16-24(22-7-3-4-8-23(22)26(25)30)29-33(31,32)21-14-9-17-5-1-2-6-18(17)15-21/h1-16,28H/b29-24- |
InChI-Schlüssel |
AIBMCWTWRJJHBP-OLFWJLLRSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C\3/C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)